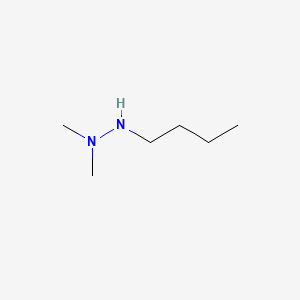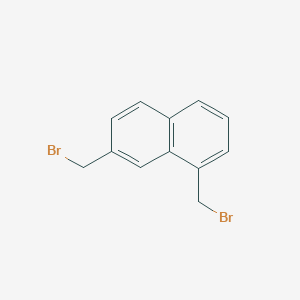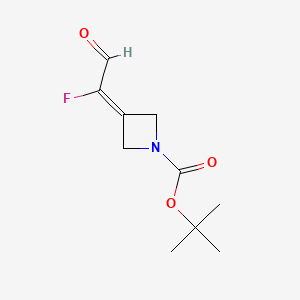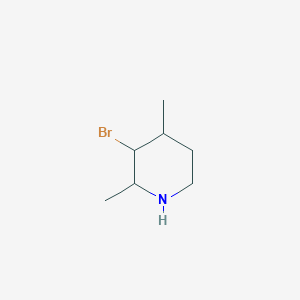
2-Butyl-1,1-dimethylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1,1-dimethylhydrazine is an organic compound with the molecular formula C6H16N2. It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. This compound is known for its applications in various fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,1-dimethylhydrazine can be achieved through several methods. One common approach involves the reaction of butylamine with dimethylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
化学反応の分析
Types of Reactions
2-Butyl-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazines.
科学的研究の応用
2-Butyl-1,1-dimethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Butyl-1,1-dimethylhydrazine involves its interaction with specific molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
1,1-Dimethylhydrazine: A related compound with similar chemical properties but different applications.
2-Butylhydrazine: Another related compound with a similar structure but different reactivity.
Uniqueness
2-Butyl-1,1-dimethylhydrazine is unique due to its specific chemical structure, which imparts distinct reactivity and applications compared to other hydrazines
特性
CAS番号 |
54007-23-7 |
|---|---|
分子式 |
C6H16N2 |
分子量 |
116.20 g/mol |
IUPAC名 |
2-butyl-1,1-dimethylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-4-5-6-7-8(2)3/h7H,4-6H2,1-3H3 |
InChIキー |
RDWYDKHTFLJQJJ-UHFFFAOYSA-N |
正規SMILES |
CCCCNN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)












![1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one](/img/structure/B13926081.png)
